molecular formula C5HF7O3 B14736327 2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid CAS No. 4796-91-2

2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid

Cat. No.: B14736327
CAS No.: 4796-91-2
M. Wt: 242.05 g/mol
InChI Key: HWRMFWGYQCDKDE-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid is a fluorinated organic compound with the molecular formula C6HF11O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 4-oxopentanoic acid derivatives using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols.

Scientific Research Applications

2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid finds applications in various fields:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and stability contribute to its ability to form strong bonds with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Heptafluorobutyric acid: Another fluorinated carboxylic acid with similar properties.

    Perfluorobutanoic acid: Known for its high thermal stability and resistance to degradation.

    2,2,3,3,4,4,4-Heptafluorobutanoic acid: Shares structural similarities but differs in the position of fluorine atoms.

Uniqueness

2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

4796-91-2

Molecular Formula

C5HF7O3

Molecular Weight

242.05 g/mol

IUPAC Name

2,2,3,3,5,5,5-heptafluoro-4-oxopentanoic acid

InChI

InChI=1S/C5HF7O3/c6-3(7,1(13)5(10,11)12)4(8,9)2(14)15/h(H,14,15)

InChI Key

HWRMFWGYQCDKDE-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(=O)O)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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